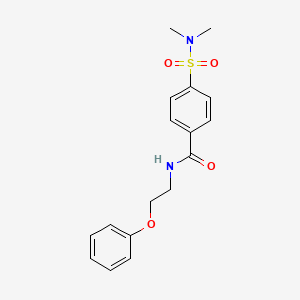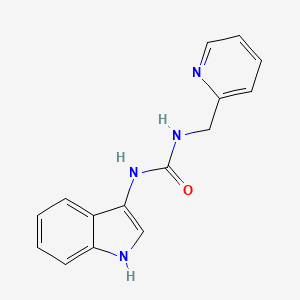
4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that has a molecular formula of C16H19N2O3S and a molecular weight of 325.40 g/mol. This compound is also known as DMSB and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization of Polyamides and Poly(amide-imide)s
Polyamides and poly(amide–imide)s have been prepared through direct poly-condensation involving nucleophilic displacement reactions. These polymers exhibit high glass transition temperatures and good solubility in aprotic polar solvents, indicating potential for high-performance materials applications (Saxena et al., 2003).
Polyamides with Flexible Main-Chain Ether Linkages
Polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) showcase noncrystalline structure, excellent solubility in polar solvents, and high thermal stability. These characteristics suggest their utility in creating transparent, flexible, and tough films for various applications (Hsiao et al., 2000).
Development of Novel Benzenesulfonamide Derivatives
Research into the synthesis of novel benzenesulfonamide derivatives with potential in vitro antitumor activity against specific cell lines highlights the role of these compounds in medicinal chemistry, particularly in targeting nucleotide protein interactions (Fahim & Shalaby, 2019).
Chemoselective N-benzoylation of Aminophenols
The chemoselective N-benzoylation process for aminophenols to produce N-(2-hydroxyphenyl)benzamides indicates a pathway for synthesizing compounds of biological interest, potentially relevant to drug development and bioactive material synthesis (Singh et al., 2017).
Polyamides Containing Quinoxaline Moiety
The synthesis of polyamides containing quinoxaline moiety, characterized by good solubility, high glass transition temperatures, and excellent thermal stability, suggests their application in high-performance materials, possibly including electronics or coatings (Patil et al., 2011).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)16-10-8-14(9-11-16)17(20)18-12-13-23-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNLCASTGGOMAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2355476.png)
![4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B2355478.png)


![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2355481.png)
![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2355482.png)

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)
![N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2355489.png)
![4H,5H,6H,7H-furo[3,2-c]pyridin-4-one](/img/structure/B2355490.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2355491.png)
![3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2355495.png)